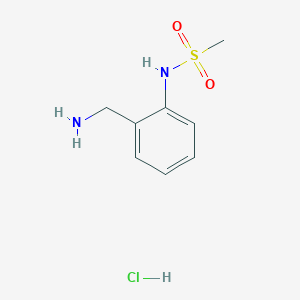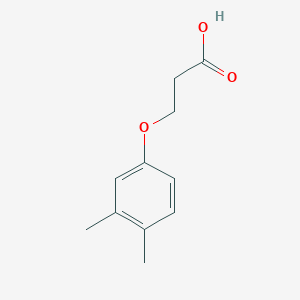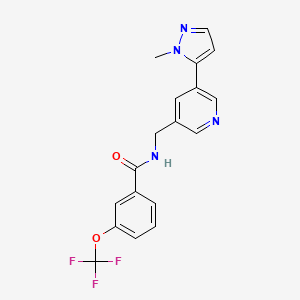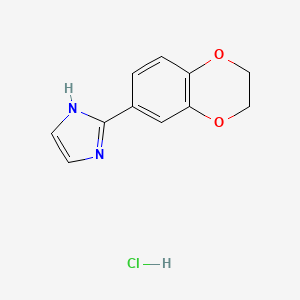![molecular formula C9H6ClN3 B2418947 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile CAS No. 1553024-32-0](/img/structure/B2418947.png)
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile, commonly known as CP-868,596, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the class of pyrrolopyridines and has shown promising results in inhibiting the growth of cancer cells.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Condensed Pyrrolo[b]pyrazines: The compound has been used in the synthesis of condensed pyrrolo[b]pyrazines, indicating its role in heterocyclic compound formation (Volovenko & Dubinina, 1999).
- Formation of Heterocyclic Structures: Another study utilized a similar compound for the synthesis and characterization of new heterocyclic structures, highlighting its potential in creating complex molecular architectures (Murthy et al., 2017).
Chemical Properties and Reactivity
- Intramolecular Cyclization: The compound facilitates intramolecular cyclization processes to form pyrrolo[b]pyrazines, showcasing its role in complex chemical reactions (Volovenko & Dubinina, 2013).
- Antibacterial Agent Synthesis: A related compound has been used as a building block for synthesizing antibacterial agents, indicating its potential in medicinal chemistry (Abdel-Mohsen & Geies, 2008).
Electrocatalytic and Polymerization Properties
- Voltammetric Behaviour and Electroanalytical Applications: A study on an osmium-functionalized pyrrole monomer, related to the compound, explored its electrocatalytic properties and applications in electroanalytical chemistry (Foster, Allen & McCormac, 2004).
- Electrochemical Polymerization: Research on dihydrobenzodipyrroles, which have structural similarities, investigated their use in electrochemical polymerization, suggesting potential applications in creating conductive polymers (Zotti et al., 1989).
Mécanisme D'action
Target of Action
The primary targets of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound interacts with FGFRs, inhibiting their activity and thus disrupting the signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by this compound results in the disruption of several downstream signaling pathways, including the RAS–MEK–ERK , PLCγ , and PI3K–Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’slow molecular weight is noted, which could be beneficial for subsequent optimization and may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
In general, this compound should be stored in a dry, cool place, away from fire sources and flammable materials .
Propriétés
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-7-2-4-12-9-8(7)6(1-3-11)5-13-9/h2,4-5H,1H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFFDRYETYYXDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2418864.png)
![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2418865.png)





![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)
![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)
![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)


![1-(2-Hydroxyethyl)-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]benzimidazole-5-carboxamide](/img/structure/B2418886.png)